molecular formula C18H14ClNO4S2 B2582085 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide CAS No. 1020970-95-9

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2582085
CAS No.: 1020970-95-9
M. Wt: 407.88
InChI Key: UEEBVKZSKNSINV-UHFFFAOYSA-N
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Description

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by the presence of a sulfonyl group attached to a thiophene ring, which is further substituted with a chlorine atom. The compound also contains an acetamide group linked to a phenoxyphenyl moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of 5-chlorothiophene-2-sulfonyl chloride: This intermediate is prepared by reacting 5-chlorothiophene with chlorosulfonic acid under controlled conditions.

    Coupling with 4-phenoxyphenylamine: The sulfonyl chloride intermediate is then reacted with 4-phenoxyphenylamine in the presence of a base such as triethylamine to form the desired sulfonamide.

    Acetylation: The final step involves the acetylation of the sulfonamide with acetic anhydride to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may target the sulfonyl group or the acetamide moiety.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonyl group and the phenoxyphenyl moiety may play key roles in binding to target proteins or enzymes, modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide can be compared with other sulfonyl-containing compounds, such as:

    2-((5-bromothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a phenoxy group, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S2/c19-16-10-11-18(25-16)26(22,23)12-17(21)20-13-6-8-15(9-7-13)24-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEBVKZSKNSINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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